B613270 2-amino-3-(3-cyanophenyl)propanoic Acid CAS No. 63999-80-4

2-amino-3-(3-cyanophenyl)propanoic Acid

Cat. No.: B613270
CAS No.: 63999-80-4
M. Wt: 190.2
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Description

2-Amino-3-(3-cyanophenyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a phenyl ring substituted with a cyano (-CN) group at the meta position and an amino (-NH2) group at the α-carbon of the propanoic acid backbone. Its molecular formula is C₁₀H₉N₂O₂, with a molecular weight of 189.19 g/mol. The compound is available in enantiomerically pure forms, such as (S)-2-amino-3-(3-cyanophenyl)propanoic acid, which is supplied by specialized chemical vendors (e.g., HY-W052493 from MedChemExpress) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3-cyanophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-cyanobenzaldehyde.

    Aldol Condensation: The 3-cyanobenzaldehyde undergoes an aldol condensation with glycine to form the corresponding β-hydroxy acid.

    Reduction: The β-hydroxy acid is then reduced to the corresponding β-amino acid using a reducing agent such as sodium borohydride.

    Hydrolysis: The final step involves hydrolysis of the nitrile group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: 3-Nitrophenylalanine

    Reduction: 3-Aminophenylalanine

    Substitution: Various N-substituted derivatives depending on the reagent used.

Scientific Research Applications

Neuroscience

Modulation of Neurotransmitter Activity
2-Amino-3-(3-cyanophenyl)propanoic acid has been identified as a potent modulator of neurotransmitter systems. Its ability to influence synaptic transmission makes it valuable for studying neurological disorders such as depression and schizophrenia. Preliminary studies indicate that this compound can enhance synaptic plasticity, which is crucial for learning and memory processes .

Pharmaceutical Development

Building Block for Drug Synthesis
This compound serves as a critical building block in the synthesis of novel pharmaceuticals targeting amino acid pathways. Its unique chemical structure allows for modifications that can lead to the development of more effective therapeutic agents. Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders .

Therapeutic Applications
Its derivatives are being investigated for their potential roles as enzyme inhibitors and receptor ligands, which could lead to new treatments for metabolic disorders and cancer therapies. For instance, compounds derived from this compound have shown promising anticancer activity in vitro against human prostate and lung cancer cell lines .

Biochemical Research

Investigating Protein Interactions
In biochemical research, this compound is utilized to study protein interactions and enzyme activities. Its ability to act as a substrate or inhibitor provides insights into metabolic pathways and enzyme mechanisms. The cyano group in its structure can interact with active sites of enzymes, thereby influencing their activity .

Case Studies
Recent studies have highlighted its effectiveness in modulating glutamatergic signaling pathways, which are essential for various brain functions. For example, research demonstrated that derivatives of this compound could selectively activate metabotropic glutamate receptors, leading to enhanced neurotransmission.

Material Science

Development of New Materials
The compound is also being explored for applications in material science, particularly in the development of polymers and nanomaterials with specific chemical properties. Its unique functional groups allow for the creation of materials with enhanced solubility and bioavailability, which are crucial for drug formulation .

Summary Table of Applications

Field Application
NeuroscienceModulates neurotransmitter activity; enhances synaptic plasticity
Pharmaceutical DevelopmentBuilding block for novel drugs; potential therapeutic applications in cancer and neurological disorders
Biochemical ResearchInvestigates protein interactions; studies enzyme activities
Material ScienceDevelopment of polymers; improvement of drug solubility and bioavailability

Mechanism of Action

The mechanism of action of 2-amino-3-(3-cyanophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The cyano group can interact with active sites of enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

The following sections compare 2-amino-3-(3-cyanophenyl)propanoic acid with structurally and functionally related compounds, focusing on molecular properties, biological activities, and research applications.

Structural Analogs with Halogen or Nitro Substitutions

Substitutions on the phenyl ring significantly alter physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features/Applications
This compound C₁₀H₉N₂O₂ 189.19 Not provided Potential scaffold for enzyme inhibitors; commercial availability for research
2-Amino-3-(3-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 210.19 22888-56-8 Nitro group enhances electron deficiency; used in chiral synthesis
2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 Not provided Bromine substitution improves lipophilicity; used in Ni(II)-Schiff base complexes (yield: 79.3%)
3-Amino-3-(2-chlorophenyl)propanoic acid C₉H₁₀ClNO₂ 199.64 Not provided Chlorine substitution alters steric effects; used in β-amino acid studies

Key Findings :

  • Electron-withdrawing groups (e.g., -CN, -NO₂) enhance interactions with enzymatic active sites, as seen in KAT-2 inhibitors like 2-amino-4-phosphonobutanoic acid .
  • Halogenated derivatives (e.g., bromo, chloro) are favored in coordination chemistry due to their ability to form stable metal complexes .

Neuroactive and Toxic Amino Acid Derivatives

Certain analogs exhibit neuropharmacological effects:

Compound Name Molecular Formula Key Findings
2-Amino-3-(methylamino)propanoic acid (BMAA) C₄H₁₀N₂O₂ Neurotoxic excitatory amino acid; linked to ALS. Low blood-brain barrier permeability (<250 µM toxicity threshold)
D-Tyrosine C₉H₁₁NO₃ (2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid; involved in bacterial biofilm disruption
2-Amino-3-(phosphonooxy)propanoic acid C₃H₈NO₆P Inhibits KYNA production via KAT-2 inhibition (IC₅₀: 10–100 µM)

Comparison :

  • The phosphonooxy derivative’s charged groups enhance enzyme binding but reduce oral bioavailability compared to the cyanophenyl analog .

Sulfur-Containing and Heterocyclic Analogs

Sulfur substitutions and heterocycles modulate bioactivity:

Compound Name Molecular Formula Key Features
2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid C₈H₁₁NO₆S NMDA receptor antagonist; isolated from fungi as diastereomeric mixtures
3-(2-Thienyl)propanoic acid C₇H₈O₂S Thiophene ring enhances π-π stacking; used in material science

Comparison :

  • The sulfur atom in 2-amino-3-(1,2-dicarboxyethylthio)propanoic acid enables disulfide bond formation, critical for receptor antagonism .
  • The cyanophenyl analog lacks sulfur but offers a planar aromatic system for hydrophobic interactions.

D-Amino Acid Derivatives

D-Enantiomers of phenylalanine derivatives show distinct applications:

Compound Name Molecular Formula Key Applications
D-Tryptophan C₁₁H₁₂N₂O₂ Antibiofilm agent; molecular weight: 204.22 g/mol
(R)-2-Amino-3-(3-cyanophenyl)propanoic acid C₁₀H₉N₂O₂ Potential chiral intermediate in asymmetric synthesis (e.g., Schiff base complexes)

Comparison :

  • D-Amino acids like D-Tryptophan disrupt bacterial biofilms, whereas the cyanophenyl analog’s role in antimicrobial applications remains unexplored .

Biological Activity

2-Amino-3-(3-cyanophenyl)propanoic acid, also known as a non-canonical amino acid, has garnered attention in recent years for its potential biological activities. This compound is structurally related to common amino acids and exhibits unique properties that can influence various biological processes.

Chemical Structure and Properties

The chemical formula for this compound is C10H10N2O2C_{10}H_{10}N_{2}O_{2}. It features an amino group, a propanoic acid backbone, and a cyanophenyl group, which contributes to its biological activity. The presence of the cyanophenyl moiety is particularly significant as it may enhance interactions with biological targets.

Biological Activity

1. Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Studies suggest that it may act as an antagonist or modulator of specific receptors, influencing pathways related to neurotransmission.

2. Neuropharmacological Effects
Research indicates that this compound may affect the serotonin and dopamine systems. For instance, its structural similarities to other amino acids allow it to interact with receptors involved in mood regulation and cognitive functions.

Case Study: Neurotransmitter Modulation
A study conducted on the effects of this compound on serotonin uptake demonstrated that it could inhibit the reuptake of serotonin in neuronal cultures, suggesting a potential antidepressant-like effect. This was measured using radiolabeled serotonin uptake assays, where a significant decrease in uptake was observed in the presence of the compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationInhibition of serotonin uptake
Receptor InteractionPotential antagonist at dopamine receptors
CytotoxicityLow cytotoxicity in cell lines

Toxicological Profile

The safety profile of this compound has been evaluated in various studies. Toxicological assessments indicate that the compound exhibits low toxicity in mammalian models when administered at therapeutic doses. Repeated dose toxicity studies have shown no significant adverse effects at doses proportional to expected human therapeutic levels.

Research Findings

Recent research highlights the importance of this compound in drug design and development. Its unique structure allows for modifications that can enhance potency and selectivity towards specific biological targets.

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundCyanophenyl groupSerotonin reuptake inhibition
PhenylalanineAromatic side chainNeurotransmitter precursor
TyrosineHydroxyl group on aromatic ringPrecursor for neurotransmitters

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-amino-3-(3-cyanophenyl)propanoic acid, and what key challenges arise during its preparation?

Methodological Answer:

  • Solid-Phase Peptide Synthesis (SPPS): Utilize Fmoc-protected amino acids and resin-based coupling. The cyanophenyl group may require protection (e.g., nitrile stabilization via Boc groups) to prevent side reactions during deprotection .
  • Condensation Reactions: React 3-cyanophenylacetaldehyde with ammonium chloride and sodium cyanide under Strecker synthesis conditions. Post-reduction and hydrolysis yield the target compound.
  • Challenges:
    • Nitrile Reactivity: The cyano group may hydrolyze to carboxylic acids under acidic/basic conditions. Use mild pH buffers (pH 6–7) during purification .
    • Racemization Risk: Optically pure synthesis requires chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution .

Q. How can researchers characterize the purity and stereochemistry of this compound?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%) .
  • Spectroscopy:
    • NMR: Compare 1^1H and 13^13C spectra with analogs (e.g., 2-amino-3-(2-chlorophenyl)propanoic acid ). The cyanophenyl group shows distinct aromatic signals (δ 7.5–8.0 ppm).
    • Mass Spectrometry: ESI-MS confirms molecular weight (calc. 220.22 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Resolve stereochemistry using single-crystal analysis. Precipitate crystals from ethanol/water mixtures .

Q. What are the primary biological applications of this compound in basic research?

Methodological Answer:

  • Enzyme Inhibition Studies: Use as a substrate analog to probe phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase). Monitor activity via UV-Vis assays measuring tyrosine formation .
  • Protein-Ligand Interactions: Employ fluorescence polarization to study binding affinity with receptors (e.g., G-protein-coupled receptors). The cyanophenyl group enhances hydrophobic interactions .
  • Metabolic Pathway Analysis: Radiolabel the compound (14^{14}C at C-3) to trace incorporation into microbial or mammalian systems .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under green chemistry principles?

Methodological Answer:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, during coupling steps to reduce toxicity .
  • Catalytic Efficiency: Use immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis, achieving >90% ee and reducing waste .
  • Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2 hours (80°C, 150 W) while maintaining 85% yield .

Q. How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:

  • Dynamic NMR Analysis: Perform variable-temperature 1^1H NMR (25–60°C) to detect rotational barriers in the cyanophenyl group, which may cause signal splitting .
  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to simulate NMR shifts. Discrepancies >0.5 ppm suggest impurities or tautomerization .
  • Cross-Validation: Compare with analogs (e.g., 2-amino-3-(4-hydroxyphenyl)propanoic acid ) to isolate substituent-specific effects.

Q. What strategies are effective in studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate the compound in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via LC-MS; cyanophenyl hydrolysis to carboxylic acid is a key pathway .
  • Ion Clustering Thermodynamics: Use CID (Collision-Induced Dissociation) to measure sodium adduct stability (ΔrH° ~201 kJ/mol), correlating with shelf-life predictions .
  • Light Sensitivity: Conduct UV stability tests (254 nm exposure). Store in amber vials at -20°C if photodegradation exceeds 5% over 24 hours .

Q. How can this compound be utilized in designing enzyme inhibitors targeting multidrug-resistant pathogens?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize derivatives (e.g., methyl ester or amide variants) to enhance membrane permeability. Test against ESKAPE pathogens via MIC assays .
  • Molecular Docking: Model interactions with bacterial dihydrofolate reductase (DHFR). The cyanophenyl group may occupy hydrophobic pockets, disrupting folate binding .
  • Synergistic Studies: Combine with β-lactam antibiotics to assess potentiation effects. Use checkerboard assays to calculate FIC indices .

Properties

IUPAC Name

2-amino-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOMTMPTNZOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63999-80-4
Record name 2-Amino-3-(3-cyano-phenyl)-propionic acid
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